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molecular formula C12H16N2O B8694585 O-Benzyl-N-(4-cyanobutyl)hydroxylamine

O-Benzyl-N-(4-cyanobutyl)hydroxylamine

Cat. No. B8694585
M. Wt: 204.27 g/mol
InChI Key: YVMDEZYBASAKJL-UHFFFAOYSA-N
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Patent
US05254724

Procedure details

N-(4-Cyanobutyl)-O-benzylhydroxylamine (5) was synthesized by adding trifluoroacetic acid (TFA, 16 mL) to (4) (2.59 g, 8.51 mmol), and the solution was stirred at room temperature for 20 minutes (Drierite tube). Excess TFA was removed by rotary evaporation, saturated NaHCO3 (50 mL) was added and the product was extracted into ether (3×50 mL). After a brine wash (50 mL), the organic extracts were concentrated to yield 1.77 g crude product. Column chromatography with 3% EtOH/CHCl3 furnished 1.31 g of (5) (75% yield): NMR δ 1.5-1.7 (m, 4 H), 2.16-2.35 (m, 2 H), 2.78-2.98 (m, 2 H), 4.66 (s, 2 H), 5.45 (br s, 1 H), 7.28 (s, 5 H). Anal. calcd. for C12H16N2O: C, 70.56; H, 7.90. Found: C, 70.51; H, 7.91.
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC([N:15]([CH2:24][CH2:25][CH2:26][CH2:27][C:28]#[N:29])[O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=O)(C)(C)C.[O-]S([O-])(=O)=O.[Ca+2]>>[C:28]([CH2:27][CH2:26][CH2:25][CH2:24][NH:15][O:16][CH2:17][C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)#[N:29] |f:2.3|

Inputs

Step One
Name
Quantity
16 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
2.59 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(OCC1=CC=CC=C1)CCCCC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess TFA was removed by rotary evaporation, saturated NaHCO3 (50 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into ether (3×50 mL)
WASH
Type
WASH
Details
After a brine wash (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the organic extracts were concentrated
CUSTOM
Type
CUSTOM
Details
to yield 1.77 g crude product

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCCCNOCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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